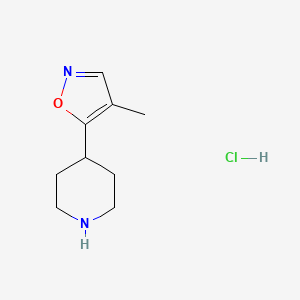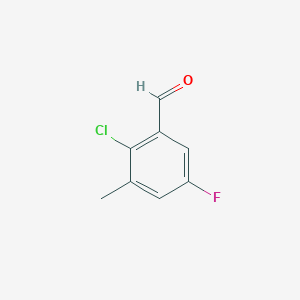
2-Chloro-5-fluoro-3-methylbenzaldehyde
説明
“2-Chloro-5-fluoro-3-methylbenzaldehyde” is a chemical compound with the CAS Number: 1805225-87-9 . It has a molecular weight of 172.59 . It is solid at room temperature .
Synthesis Analysis
The synthesis of related benzaldehyde derivatives involves various chemical reactions, highlighting the complexity and versatility of these compounds. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production, demonstrates the intricate steps involved, including oxidation and hydrolysis processes, to achieve the desired compound with a total yield reaching 71.6%.
Molecular Structure Analysis
The molecular structure and properties of benzaldehyde derivatives have been extensively studied. Techniques such as X-ray diffraction and vibrational spectroscopy have been used to gain insights into their molecular dimer formation, conformational preferences, and the impact of halogen atoms on their structures.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in organic synthesis. For example, the condensation of o-fluorobenzaldehydes with hydrazine is a practical synthesis method for indazoles, demonstrating the reactivity of these compounds in creating heterocyclic structures.
Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It is stored at temperatures between 2-8°C .
科学的研究の応用
Preparation and Synthesis Applications
Preparation of 2-Chloro-6-methylbenzoic Acid : A method involving nucleophilic aromatic substitution using 2-chloro-6-fluorobenzaldehyde led to the synthesis of 2-chloro-6-methylbenzaldehyde, which was then oxidized to create 2-chloro-6-methylbenzoic acid. This method is efficient for large-scale preparation (Daniewski et al., 2002).
Fluorinated Analogs of Anticancer Agents : The synthesis of fluorinated benzaldehydes, including variants similar to 2-chloro-5-fluoro-3-methylbenzaldehyde, was used to create fluoro-substituted stilbenes for anticancer applications. These fluorinated compounds were tested for their in vitro anticancer properties (Lawrence et al., 2003).
Bioconversion Studies : The white-rot fungus Bjerkandera adusta was studied for its bioconversion potential with fluoro-labelled substrates. Although the specific compound this compound was not used, this research indicates the potential use of similar fluorinated compounds in the production of novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).
Herbicide Intermediates : The synthesis of chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate of herbicides, shows the application of similar fluorinated benzaldehydes in agricultural chemistry (Zhou Yu, 2002).
Spectroscopic and Theoretical Studies
- Density Functional Theory and Spectroscopic Analysis : The 5-Fluoro-2-Methylbenzaldehyde variant was studied using FT-IR and FT-Raman spectra, with density functional theory calculations providing insights into molecular geometry and vibrational frequencies. This indicates the potential for similar studies on this compound (Iyasamy, Varadharajan, & Sivagnanam, 2016).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Chloro-5-fluoro-3-methylbenzaldehyde are likely to be benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
This compound interacts with its targets through various reactions such as free radical bromination, nucleophilic substitution, and oxidation . For instance, in the case of free radical reactions, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, the removal of a hydrogen atom from the benzylic position can lead to the formation of a resonance-stabilized radical, which can further react with other molecules . This can potentially affect downstream biochemical pathways, although the specific pathways involved would depend on the molecular context.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its reactivity at the benzylic position, it could potentially lead to the modification of organic compounds, altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by factors such as temperature, solvent, and the presence of other chemical species .
特性
IUPAC Name |
2-chloro-5-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSWRNZUMBLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



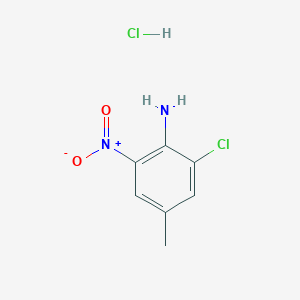
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

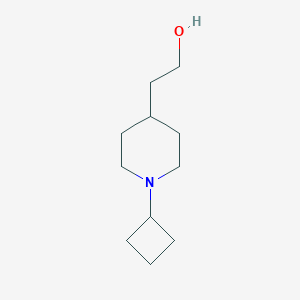


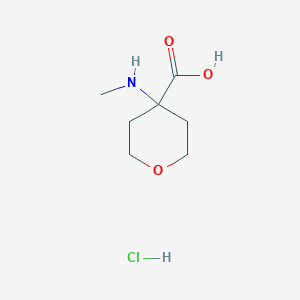

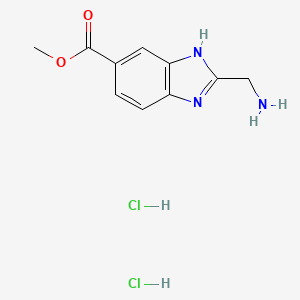
![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
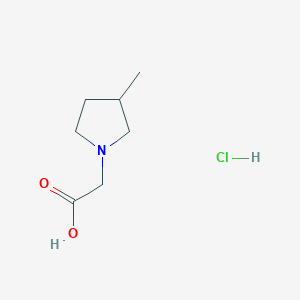

![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)
